Nitrosotriethylurea
Description
Nitrosotriethylurea (CAS: 50285-70-6), also known as N-nitrosotriethylurea, is a nitrosoalkylurea compound with the molecular formula C₇H₁₅N₃O₂ . Structurally, it consists of a urea backbone substituted with three ethyl groups and a nitroso (-NO) functional group. This compound is notable for its carcinogenic properties, particularly in experimental models. Studies on Syrian golden hamsters demonstrated that this compound induces papillomas or carcinomas of the nonglandular stomach in high incidence (70% or more) and hemangiosarcomas of the spleen .
Properties
CAS No. |
50285-70-6 |
|---|---|
Molecular Formula |
C7H15N3O2 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1,1,3-triethyl-3-nitrosourea |
InChI |
InChI=1S/C7H15N3O2/c1-4-9(5-2)7(11)10(6-3)8-12/h4-6H2,1-3H3 |
InChI Key |
LWOSYGXHFHQJAG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)N(CC)N=O |
Canonical SMILES |
CCN(CC)C(=O)N(CC)N=O |
Other CAS No. |
50285-70-6 |
Synonyms |
N,N-diethyl-N'-ethyl-N'-nitrosourea N-nitrosotriethylurea triethylnitrosourea |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Potency: Nitrosoethylurea is the most potent carcinogen in this class, followed by this compound and nitroso-N-ethylurethan, which show comparable efficacy .
Structural Impact: The presence of hydroxyethyl groups (e.g., nitroso-2-hydroxyethylurea) reduces carcinogenic activity, likely due to altered metabolic pathways or solubility. Cyclic structures like nitrosooxazolidone exhibit the lowest tumorigenicity .
Mechanistic and Toxicological Contrasts
- Metabolic Activation : Nitroso compounds require metabolic activation to form reactive electrophiles (e.g., alkylating agents) that damage DNA. The ethyl groups in this compound may enhance alkylation efficiency compared to bulkier substituents .
- Mutagenicity : this compound has demonstrated mutagenic activity in bacterial assays (e.g., Salmonella mutagenicity test at 1 µg/plate) , whereas nitrosooxazolidone lacks such data.
Comparative Data from In Vivo Studies
Critical Analysis of Research Findings
- Consistencies: All nitrosoalkylureas consistently induce stomach and spleen tumors in hamsters, emphasizing the role of the nitroso moiety in carcinogenesis .
- Contradictions : While this compound and nitroso-N-ethylurethan share similar tumor profiles, the latter’s carbamate structure prevents splenic hemangiosarcomas, suggesting backbone-dependent toxicity .
- Data Gaps: Limited pharmacokinetic data (e.g., bioavailability, tissue distribution) for this compound compared to nitrosoethylurea hinder mechanistic clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
